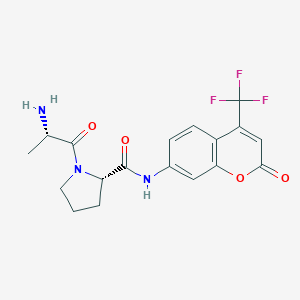

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

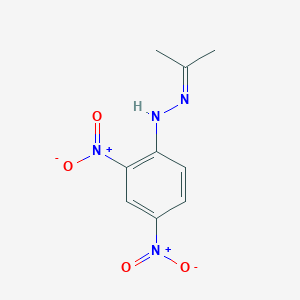

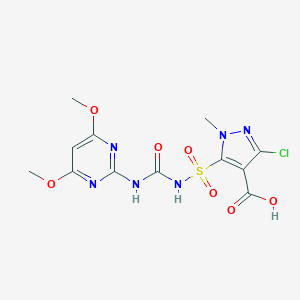

“2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate” is a chemical compound with the molecular formula C17H20F2O6 and a molecular weight of 358.33 . It is also known by the synonym "2-Deoxy-2,2-difluoro-4,5-O- (1-methylethylidene)-D-threo-pentonic Acid Ethyl Ester" .

Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³, a boiling point of 338.4±37.0 °C at 760 mmHg, and a flash point of 158.5±26.5 °C . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor . Its polar surface area is 65 Ų, and it has a molar refractivity of 53.1±0.3 cm³ .Applications De Recherche Scientifique

Additivity of Substituent Effects in Hydrolysis

The kinetics of hydrolysis of alkyl esters, including ethyl esters of substituted benzoic acids, were studied, highlighting the effects and their additivity. The research focused on understanding the relative rates of hydrolysis, providing insights into the chemical behavior of such compounds, potentially relevant for the compound (Farooqi, Gore, & Rahim, 1977).

Stereoselective Synthesis of Amino Pentoses

The compound was utilized in the synthesis of 2-acetamido-2-deoxy-D-arabinose and -D-ribose from 2-amino-2-deoxy-D-pentonic acid derivatives. The process involved a stereoselective reaction, highlighting the compound's role in the precise synthesis of biologically significant sugars (Mukaiyama, Miwa, & Nakatsuka, 1982).

Reactions of Polyfluorinated Arylhydrazono-3-oxocarboxylic Acid Esters

The compound's derivatives were investigated for their reaction patterns with o-phenylenediamine. This study's outcomes contribute to the understanding of the compound's reactivity and potential applications in synthesizing complex organic structures (Khudina et al., 2004).

Sonochemistry and Sonocatalysis of Metal Carbonyls

The compound was involved in sonochemical reactions and its role in the biosynthesis of thiamine was explored. This research highlights its potential applications in sonochemistry and as a precursor in biochemical pathways (Suslick et al., 1982).

Synthesis and Copolymerization of Novel Trisubstituted Ethylenes

The compound's derivatives were synthesized and their copolymerization properties were studied. This research contributes to understanding the compound's potential applications in material science, especially in the synthesis of novel polymers (Kharas et al., 2020).

γ-Radiolysis in Aqueous Solution

The compound was examined under γ-radiolysis in aqueous solutions, revealing the formation of various products. This study provides insights into the compound's stability and behavior under radiation, which could be relevant for its use in radiological applications (Hartmann, Sonntag, & Schulte‐Frohlinde, 1970).

Protection and Synthesis of Complex Organic Molecules

The compound's derivatives were used in the protection and synthesis of complex organic molecules, highlighting its versatility and utility in advanced organic synthesis (Watanabe & Nakamura, 1997).

Propriétés

IUPAC Name |

[(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-ethoxy-2,2-difluoro-3-oxopropyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2O6/c1-4-22-15(21)17(18,19)13(12-10-23-16(2,3)25-12)24-14(20)11-8-6-5-7-9-11/h5-9,12-13H,4,10H2,1-3H3/t12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWGKDXWCKGRHY-OLZOCXBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C([C@H]([C@H]1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576675 |

Source

|

| Record name | Ethyl 3-O-benzoyl-2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate | |

CAS RN |

143234-92-8 |

Source

|

| Record name | Ethyl 3-O-benzoyl-2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide](/img/structure/B143259.png)

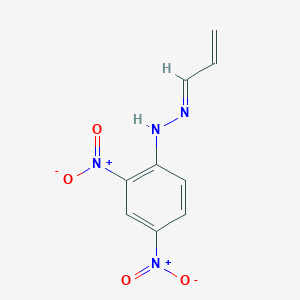

![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)